
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound. It contains a bromobenzyl group and a triazolyl group attached to a methanol molecule . The bromobenzyl part of the molecule consists of a benzene ring substituted with a bromomethyl group . The triazolyl group is a five-membered ring containing two nitrogen atoms and three carbon atoms. The methanol part of the molecule is a simple alcohol with one carbon atom.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps. The bromobenzyl part could be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . The triazolyl group could be synthesized using methods similar to those used in the synthesis of imidazo[2,1-b]thiazines . The final step would likely involve a Williamson ether synthesis, which is a common method for preparing ethers .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bromobenzyl, triazolyl, and methanol groups. The bromobenzyl group would consist of a benzene ring substituted with a bromomethyl group . The triazolyl group would be a five-membered ring containing two nitrogen atoms and three carbon atoms. The methanol group would be a simple alcohol with one carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex due to the presence of the bromobenzyl, triazolyl, and methanol groups. The bromobenzyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The triazolyl group could undergo reactions typical of nitrogen-containing heterocycles . The methanol group could undergo reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromobenzyl, triazolyl, and methanol groups. For example, the bromobenzyl group could contribute to the compound’s reactivity and polarity . The triazolyl group could contribute to the compound’s basicity and stability . The methanol group could contribute to the compound’s solubility and boiling point .Scientific Research Applications
Click Chemistry Catalysts
- Enhancement of Copper-Catalyzed Azide–Alkyne Cycloaddition : A related triazole derivative showed significant utility in enhancing the rate of copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, which are fundamental in 'click chemistry'. The derivative enabled these reactions to proceed at low catalyst loading, producing 1,4-disubstituted 1,2,3-triazoles efficiently under mild conditions (Tale, Gopula, & Toradmal, 2015).
Catalysis in Organic Synthesis
Ruthenium(II) Complexes for C-N Bond Formation : A study demonstrated the development of ruthenium(II)-based catalysts incorporating triazole ligands for efficient C-N bond formation via a hydrogen-borrowing methodology. This approach was effective across a wide range of substrates under solvent-free conditions, highlighting the versatility of triazole derivatives in catalysis (Donthireddy, Illam, & Rit, 2020).
Huisgen 1,3-Dipolar Cycloaddition Catalyst : Another triazole derivative, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, formed a stable complex with CuCl and catalyzed the Huisgen 1,3-dipolar cycloaddition efficiently, offering low catalyst loadings and compatibility with various functional groups. This highlights its application in organic synthesis as a highly active catalyst (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Antioxidant Properties
- Bromophenols with Antioxidant Activities : Bromophenol derivatives, closely related to the structure of "(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol", have been studied for their antioxidant activities. These compounds exhibit potential as natural antioxidants, with some showing activities stronger than standard controls like BHT and ascorbic acid (Li, Li, Gloer, & Wang, 2011).
Electrochemical Applications
- Electrocatalytic Synthesis : Research into electrochemical utilization of methanol as a C1 source highlighted the potential for triazole derivatives in the synthesis of N-heterocycles, demonstrating an efficient approach to incorporating deuterated motifs into these compounds through electrocatalytic protocols (Liu, Xu, & Wei, 2021).
Mechanism of Action
Target of Action
Compounds with a benzylic bromine, like this one, often undergo reactions at the benzylic position . The bromine atom can be replaced by a nucleophile in a reaction known as nucleophilic substitution .
Mode of Action
In a nucleophilic substitution reaction, the bromine atom leaves, taking its bonding electron pair with it and creating a positively charged carbon atom (a carbocation). The nucleophile then forms a bond with this carbocation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure and the nature of the nucleophile that replaces the bromine atom. Generally, compounds with a benzylic position are susceptible to metabolic oxidation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as pH and temperature. For example, the rate of nucleophilic substitution reactions can be affected by the polarity of the solvent and the strength of the nucleophile .
Safety and Hazards
Properties
IUPAC Name |
[1-[(2-bromophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSXWZIOVNXRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



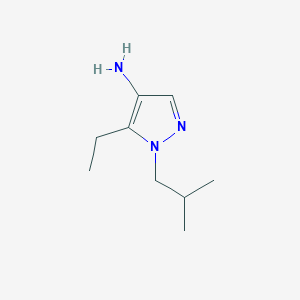

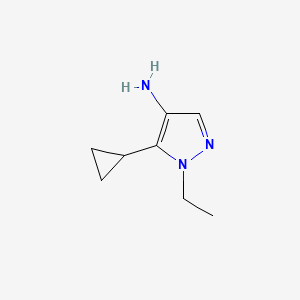
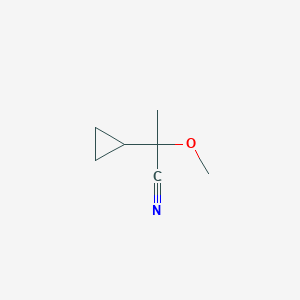

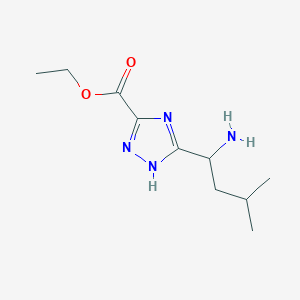
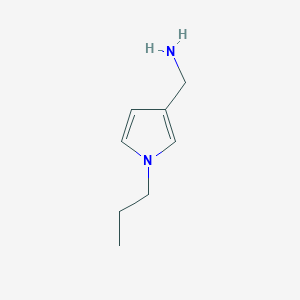
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)
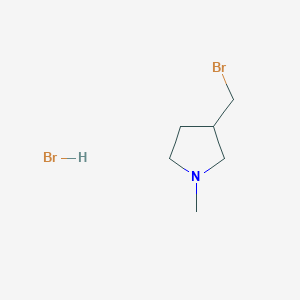

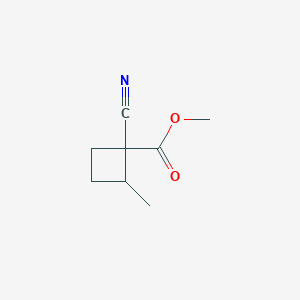
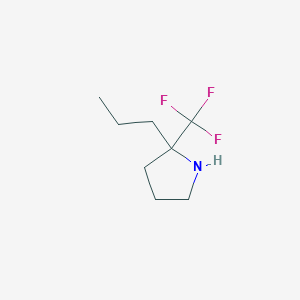
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
